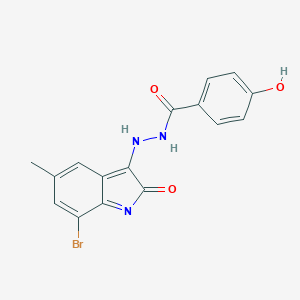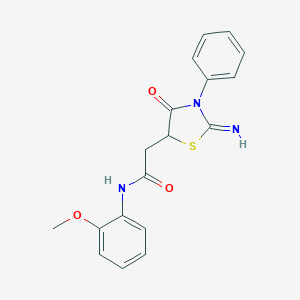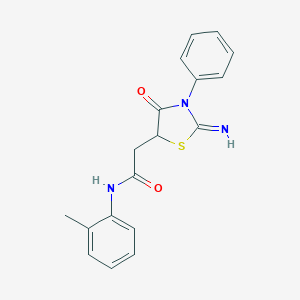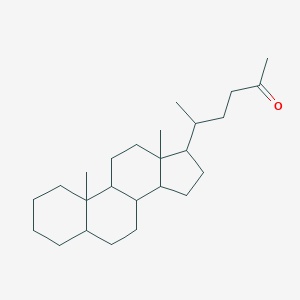![molecular formula C17H15N3O3S B228392 2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as HOTA and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HOTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. HOTA has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
HOTA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of various diseases. HOTA has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has been shown to have a protective effect on the liver and kidney in animal models of drug-induced toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HOTA in lab experiments include its high purity and yield, as well as its potential applications in various fields of research. However, the limitations of using HOTA include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of HOTA. One area of research is the development of HOTA-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of HOTA and its potential targets. Additionally, the development of new synthesis methods for HOTA and its analogs is an area of ongoing research.
In conclusion, HOTA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its synthesis method has been optimized to produce high yields and purity. HOTA has been extensively studied for its potential applications in various fields of research and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. HOTA has several advantages and limitations for lab experiments, and there are several future directions for its research.
Méthodes De Synthèse
The synthesis of HOTA involves the reaction between 4-hydroxyaniline and 2-aminothiazole in the presence of acetic anhydride. This reaction leads to the formation of the intermediate compound, which is then treated with N-phenylacetyl chloride to obtain the final product, HOTA. The synthesis method of HOTA has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
HOTA has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. HOTA has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation and oxidative stress in animal models of various diseases.
Propriétés
Formule moléculaire |
C17H15N3O3S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3S/c21-13-8-6-12(7-9-13)19-17-20-16(23)14(24-17)10-15(22)18-11-4-2-1-3-5-11/h1-9,14,21H,10H2,(H,18,22)(H,19,20,23) |
Clé InChI |
ZWZBVWDETODANW-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)

![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)




![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)

![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228349.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)